molecular formula C17H14Cl2N2 B4088016 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B4088016
M. Wt: 317.2 g/mol
InChI Key: JPZNMCAOCWWHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. CPQ is a cyclic quinoline derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it has been proposed that 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to activate the caspase cascade, leading to the cleavage of various cellular proteins and ultimately resulting in apoptosis. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine production. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to exhibit antiviral activity by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several advantages for use in lab experiments, including its potent cytotoxic activity against cancer cell lines and its ability to inhibit pro-inflammatory cytokine production. However, 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline also has some limitations, including its potential toxicity and the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for research on 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One possible direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another possible direction is to investigate its potential as an anti-inflammatory agent, including its efficacy in animal models of inflammation. Additionally, further research is needed to fully understand the mechanism of action of 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and to identify potential molecular targets for drug development.

Scientific Research Applications

7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and herpes simplex virus.

properties

IUPAC Name

7,9-dichloro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2/c18-11-7-14(19)16-12-4-1-5-13(12)17(21-15(16)8-11)10-3-2-6-20-9-10/h1-4,6-9,12-13,17,21H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZNMCAOCWWHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C(=CC(=C3)Cl)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-dichloro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 2
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 3
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 4
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 5
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 6
7,9-dichloro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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